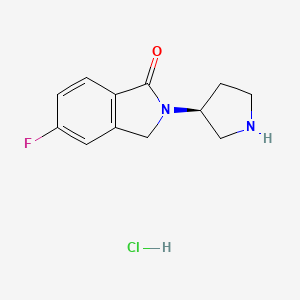

(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic compound that has been extensively studied for its potential applications in various fields of research and industry. It is used for research and development .

Molecular Structure Analysis

The molecular formula of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is C12H14N2O・HCl . The molecular weight is 238.71 . The structure of this compound is not directly available, but similar compounds have structures available .Applications De Recherche Scientifique

Fluorescence Imaging Applications

A study by Gao et al. (2014) presented a new class of isoindolin-1-one-based BF2 complexes containing pyridine or benzothiazole groups, prepared via a "one-pot" reaction. These novel dyes exhibit broad and intense absorption and emission bands in solution with high fluorescence quantum yields, larger Stokes shifts, and higher photostability compared to classical BODIPYs. These characteristics suggest potential applications in biotechnology and material sciences as fluorescent molecules (Gao et al., 2014).

Alzheimer's Disease Research

Lohith et al. (2018) characterized 18F-MK-6240, a PET tracer targeting neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. The study found that 18F-MK-6240 exhibited favorable kinetics and high binding levels to brain regions with NFT deposition in Alzheimer's disease subjects, supporting its potential application in longitudinal studies of the disease (Lohith et al., 2018).

Synthetic Chemistry

In synthetic chemistry, Wu and Chen (2003) developed a facile synthetic method for 2-fluoroindolizines from HCFC-133a and HFC-134a, demonstrating the versatility of fluorine-containing compounds in synthesizing novel heterocycles (Wu & Chen, 2003). Furthermore, Zhang et al. (2015) discovered a cobalt-catalyzed synthesis of pyrrolidinones from aliphatic amides and terminal alkynes through a C-H bond functionalization process, extending the applications of nitrogen-containing heterocycles in organic synthesis (Zhang et al., 2015).

Neuropharmacology

In neuropharmacology, Anand and Filler (1976) explored the fluorination of nitrogen-containing aromatics with xenon difluoride, highlighting the chemical modifications possible for compounds like (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride to tune their pharmacological properties (Anand & Filler, 1976).

Safety And Hazards

The safety data sheet for (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride provides information on its hazards. It is not classified under the GHS classification . In case of inhalation, skin or eye contact, or if swallowed, medical attention is advised . It should be kept away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

5-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-8(5-9)7-15(12(11)16)10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMKLKNVUSRTAD-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CC3=C(C2=O)C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)

![Ethyl 1-(6-butyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815086.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide](/img/structure/B2815090.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/no-structure.png)

![1-{4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2815096.png)

![(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2815097.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2815098.png)

![2-[(3-Bromobenzyl)sulfanyl]pyrimidine](/img/structure/B2815101.png)

![methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2815102.png)

![2-[2-(2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2815104.png)